(3S)-3,7-dimethylocta-1,6-diene

Description

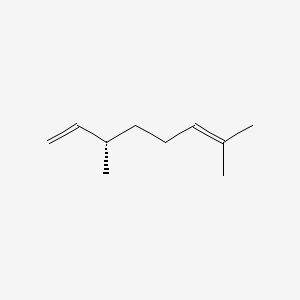

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,7-dimethylocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNBFMOXDUIIE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047236 | |

| Record name | (S)-Citronellene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10281-55-7 | |

| Record name | Dihydromyrcene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010281557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Citronellene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Citronellene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMYRCENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DPF63886L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3s 3,7 Dimethylocta 1,6 Diene

Enantioselective Chemical Synthesis Routes

The creation of a specific stereoisomer like (3S)-3,7-dimethylocta-1,6-diene necessitates the use of enantioselective synthetic strategies. These methods are designed to favor the formation of one enantiomer over the other, a critical aspect in the synthesis of chiral molecules.

Asymmetric Catalysis Approaches to this compound

Asymmetric catalysis is a powerful tool for enantioselective synthesis, employing chiral catalysts to direct a reaction towards a desired stereochemical outcome. While specific examples of asymmetric catalysis directly yielding this compound are not extensively detailed in the provided search results, the synthesis of its corresponding alcohol, (3S)-linalool, is well-documented and provides a direct precursor.

For instance, the synthesis of (3S)-linalool can be achieved from geraniol (B1671447) through Sharpless asymmetric epoxidation using L-(+)-diethyl tartrate (DET). psu.edu The resulting chiral epoxide undergoes rearrangement to furnish (3S)-linalool with high enantiomeric excess. psu.edu This alcohol can then be deoxygenated to yield the target diene.

Another relevant approach involves the selective catalytic hydrogenation of dehydrolinalool. chemicalbook.com By using a palladium catalyst on a calcium carbonate support, modified with lead, high conversion to linalool (B1675412) can be achieved. chemicalbook.com The enantioselectivity of this hydrogenation would be key to producing (3S)-linalool and subsequently this compound.

Chiral Auxiliary Strategies for this compound Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

While the direct application of chiral auxiliaries for the synthesis of this compound is not explicitly described, the principles of chiral auxiliary-controlled reactions are well-established in asymmetric synthesis. For example, α-methylbenzylamine-type chiral auxiliaries have been successfully used in intermolecular aza-Michael reactions to create chiral N-heterocycles. beilstein-journals.org This demonstrates the potential for such strategies to be adapted for the synthesis of chiral terpenes. The general approach would involve attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to establish the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Total Synthesis of this compound

The total synthesis of this compound can be approached through its precursor, (3S)-linalool. A reported total synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol starts from geraniol. psu.edursc.org This synthesis involves an asymmetric epoxidation step, followed by a rearrangement to form (3S)-linalool. psu.edu Further functional group manipulations would be required to convert the diol to the target diene.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a target molecule. This approach leverages the high selectivity of enzymes for specific transformations.

A chemoenzymatic route to (S)-linalool oxide has been developed, which starts from (S)-linalool. mdpi.com This indicates the feasibility of using enzymes to perform stereoselective reactions on linalool enantiomers. For instance, lipases are commonly used for esterifications and transesterifications. researchgate.netgoogle.com While not directly producing the diene, these enzymatic reactions can be used to resolve racemic mixtures of linalool, providing a source of the (3S)-enantiomer for subsequent chemical conversion to this compound. For example, the immobilized lipase (B570770) Novozym 435 has been used in the enzymatic production of linalyl esters. researchgate.net

Biocatalytic Production of this compound

Biocatalytic production utilizes whole microorganisms or isolated enzymes to synthesize chemical compounds. This approach is often considered a "green" alternative to traditional chemical synthesis.

Enzymatic Pathways and Mechanistic Insights

The biosynthesis of linalool, the direct precursor to this compound, begins with the fundamental building blocks of terpene synthesis: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). chemistryviews.orgnih.gov These molecules are condensed by geranyl pyrophosphate (GPP) synthase to form geranyl pyrophosphate (GPP). nih.govnih.gov

The key enzymatic step is the conversion of GPP to linalool, a reaction catalyzed by linalool synthase (LIS). researchgate.netwikipedia.org This enzyme facilitates the attack of a water molecule on GPP, leading to the formation of the chiral center at the C3 position. wikipedia.org The stereochemical outcome, whether (S)- or (R)-linalool is produced, is determined by the specific linalool synthase enzyme used. For example, a linalool synthase from Actinidia arguta (PpTPS3) has been shown to produce S-(+)-linalool with high specificity (98.3%). nih.gov

Researchers have also engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae for the production of linalool. nih.govmdpi.comnih.gov This often involves introducing the gene for a specific linalool synthase and optimizing the metabolic pathways to increase the supply of the precursor GPP. nih.govnih.gov For instance, the overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway, which produces IPP and DMAPP, can enhance linalool production. nih.govmdpi.com

Microbial Fermentation Strategies for this compound

The production of this compound, also known as (+)-β-citronellene or (+)-dihydromyrcene, through microbial fermentation represents a promising and sustainable alternative to conventional chemical synthesis. nih.gov This approach leverages metabolic engineering to program microorganisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, to convert simple carbon sources like glucose into the target monoterpene. lbl.gov While specific industrial-scale production of this compound via fermentation is not extensively documented in publicly available research, the strategies employed for the biosynthesis of other structurally related monoterpenes provide a clear and established framework.

The core of these strategies revolves around two key objectives: enhancing the intracellular supply of the universal monoterpene precursor, geranyl pyrophosphate (GPP), and introducing a specific terpene synthase (TPS) enzyme that can selectively convert GPP into this compound. nih.gov

Metabolic Engineering for Precursor Supply:

The biosynthesis of GPP in most commonly engineered microbes occurs through the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov Metabolic engineering efforts focus on optimizing these pathways to channel more carbon flux towards GPP.

In Saccharomyces cerevisiae, which naturally utilizes the MVA pathway, several genetic modifications have been proven effective for increasing terpene production. A common strategy is the overexpression of a truncated, soluble form of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme in the MVA pathway. lbl.gov Additionally, downregulation of the ERG9 gene, which encodes squalene (B77637) synthase, can prevent the diversion of the GPP precursor farnesyl pyrophosphate (FPP) towards sterol biosynthesis, thereby increasing the pool available for monoterpene synthesis. lbl.gov

In Escherichia coli, which uses the MEP pathway, engineering strategies often involve the overexpression of key pathway genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate (B83284) isomerase) to boost the supply of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). lbl.gov

Terpene Synthase Selection:

The final and crucial step is the conversion of GPP to this compound. This reaction requires a specific monoterpene synthase. The identification and characterization of a synthase with high selectivity for producing (+)-β-citronellene is paramount. While synthases for many other monoterpenes like myrcene (B1677589) and limonene (B3431351) have been isolated and functionally expressed in microbes, a dedicated (+)-β-citronellene synthase is less commonly reported. nih.govwikipedia.org However, some multi-product terpene synthases are known to produce a spectrum of monoterpenes and could potentially be engineered or discovered to favor the production of the desired compound. nih.gov

The successful microbial production of this compound would therefore involve heterologous expression of a suitable synthase in a host organism that has been metabolically engineered for enhanced GPP availability.

Below is a table summarizing common metabolic engineering strategies applicable for the production of this compound by enhancing its precursor, GPP.

Table 1. Microbial Engineering Strategies for Precursor Supply to this compound

| Strategy | Host Organism | Genetic Modification | Purpose | Reference |

|---|---|---|---|---|

| Upregulation of MVA Pathway | Saccharomyces cerevisiae | Overexpression of tHMG1 (truncated HMG-CoA reductase) | Increase metabolic flux through the mevalonate pathway to boost IPP and DMAPP supply. | lbl.gov |

| Downregulation of Competing Pathway | Saccharomyces cerevisiae | Downregulation or mutation of ERG9 (squalene synthase) | Prevent diversion of FPP (a precursor to GPP) into the sterol biosynthesis pathway. | lbl.gov |

| Precursor Pathway Enhancement | Escherichia coli | Overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase) | Enhance the native MEP pathway to increase the pool of IPP and DMAPP. | lbl.gov |

| Introduction of Heterologous Pathway | Escherichia coli | Expression of the complete mevalonate (MVA) pathway from S. cerevisiae | Create an alternative, often more efficient, pathway for IPP and DMAPP production. | lbl.gov |

Chemical Reactivity and Transformations of 3s 3,7 Dimethylocta 1,6 Diene

Electrophilic Addition Reactions of (3S)-3,7-Dimethylocta-1,6-diene

The non-conjugated diene system of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is dictated by the differential reactivity of the two double bonds and the stability of the resulting carbocation intermediates. Generally, electrophilic attack is favored at the more nucleophilic trisubstituted double bond (C6-C7) over the monosubstituted terminal double bond (C1-C2). This preference is attributed to the formation of a more stable tertiary carbocation at the C7 position.

For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, leading to the formation of halo-derivatives. The reaction of this compound with organic radicals generated from the oxidation of various organic compounds with manganese(III) acetate (B1210297) has been studied. Addends such as acetic acid, ethyl acetoacetate, and pentane-2,4-dione predominantly react at the 6,7-double bond. rsc.org In contrast, radicals derived from dimethyl malonate, acetone (B3395972), cyclopentanone, cyclohexanone, and acetophenone (B1666503) tend to react at the 1,2-position, often leading to cyclization products. rsc.org

Stereochemical Control in Addition Reactions

The chiral center at the C3 position of this compound can influence the stereochemical outcome of electrophilic addition reactions, leading to the formation of diastereomeric products. The degree of stereocontrol depends on the nature of the electrophile and the reaction conditions. The approach of the electrophile can be directed by the existing stereocenter, resulting in facial selectivity.

While specific studies on the stereochemical control in electrophilic additions to this compound are not extensively detailed in the provided results, the general principles of asymmetric induction suggest that the chiral environment provided by the (S)-configuration at C3 would favor the formation of one diastereomer over the other.

Cyclization Reactions Involving this compound

The presence of two double bonds in this compound allows for various intramolecular cyclization reactions, leading to the formation of cyclic monoterpenoids. These reactions can be initiated by electrophiles or radical species.

As mentioned earlier, manganese(III)-induced radical additions can lead to cyclopentane (B165970) derivatives through ring closure after initial attack at the 1,2-double bond. rsc.org Furthermore, reactions with palladium or mercury salts, such as palladium(II) chloride in aqueous acetone or mercury(II) acetate, can also induce cyclization. researchgate.net These reactions often proceed through oxymercuration-demercuration or related processes, where the metal salt activates one of the double bonds towards nucleophilic attack by the other double bond or an external nucleophile, followed by cyclization.

Oxidation and Reduction Processes of this compound

The double bonds in this compound are susceptible to both oxidation and reduction.

Oxidation:

Oxidative cleavage of the double bonds can be achieved using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions. Selective epoxidation of the more electron-rich 6,7-double bond can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Reduction:

Catalytic hydrogenation of this compound can lead to the saturation of one or both double bonds. Selective hydrogenation of the less hindered terminal double bond can be challenging but may be achieved using specific catalysts and reaction conditions. Complete hydrogenation yields (S)-3,7-dimethyloctane.

Olefin Metathesis and Polymerization of this compound

The diene structure of this compound makes it a potential substrate for olefin metathesis reactions. Ring-closing metathesis (RCM) could, in principle, lead to the formation of a seven-membered ring, although this is generally less favored than the formation of five- or six-membered rings. Acyclic diene metathesis (ADMET) could lead to the formation of oligomers or polymers.

While specific research on the polymerization of this compound was not found in the provided results, its derivatives have been utilized in polymer synthesis. For instance, citronellol-derived methacrylates have been polymerized to create bio-based bactericidal polymers. acs.org This suggests that functionalized derivatives of this compound could serve as monomers for polymerization, introducing the chiral monoterpene scaffold into polymer chains.

Derivatization Strategies for this compound

The reactivity of the double bonds in this compound allows for a wide range of derivatization strategies to produce other functionalized monoterpenoids. These strategies are crucial for the synthesis of various natural products and their analogues.

One common strategy involves the selective functionalization of one of the double bonds. For example, hydroboration-oxidation of the terminal double bond can lead to the corresponding primary alcohol, (3S,6E)-3,7-dimethylocta-6-en-1-ol. This transformation allows for the introduction of a hydroxyl group at a specific position, which can then be further modified.

Another important derivatization is the allylic oxidation of the C-H bonds adjacent to the double bonds. This can lead to the formation of allylic alcohols or ketones, which are valuable intermediates in synthesis. For example, the related compound citronellol (B86348) can be oxidized to citronellal (B1669106) and citronellic acid. sigmaaldrich.com

The following table summarizes some of the key transformations and the resulting products from this compound and its close derivatives:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Mn(OAc)₃, Acetone | Cyclopentane derivatives | Radical Addition/Cyclization |

| This compound | PdCl₂, aq. Acetone | Cyclic ethers/alcohols | Electrophilic Cyclization |

| This compound | Hg(OAc)₂, H₂O/THF; NaBH₄ | Alcohols | Oxymercuration-Demercuration |

| Citronellol | Vinyl acetate, Lipase (B570770) | (R)-(+)-β-citronellyl acetate | Transesterification |

| Citronellol | Various oxidizing agents | (R)-(+)-citronellal, (R)-(+)-citronellic acid | Oxidation |

Biological and Biochemical Aspects of 3s 3,7 Dimethylocta 1,6 Diene

Natural Occurrence and Distribution in Organisms

Scientific investigation into the natural prevalence of (3S)-3,7-dimethylocta-1,6-diene indicates that it is not a prominent component of most natural extracts. Instead, its oxygenated derivatives, such as the corresponding alcohol (dihydromyrcenol) and the related aldehyde and alcohol (citronellal and citronellol), are more commonly found in nature.

This compound itself appears to have a poor presence in nature; the synthetic version is more commonly utilized, particularly in the fragrance industry as an intermediate for producing other aroma chemicals. bcfragrance.comthegoodscentscompany.com For instance, the synthetically prepared alcohol form, dihydromyrcenol (B102105) (2,6-dimethyloct-7-en-2-ol), is derived from dihydromyrcene (B1198221). scentspiracy.com

In contrast, its related compounds are well-documented constituents of various plant essential oils. The aldehyde, citronellal (B1669106), is a primary component in the oils of Cymbopogon (citronella grass) species and lemon-scented gum. wikipedia.org The (S)-(-)-enantiomer of citronellal can constitute up to 80% of the essential oil from kaffir lime (Citrus hystrix) leaves, where it is the key compound responsible for the characteristic aroma. wikipedia.org Similarly, the monoterpene alcohol (+)-citronellol is a major component of citronella oil, found in Cymbopogon nardus at concentrations around 50%, while (-)-citronellol (B1674659) is abundant in rose (Rosa spp.) and Pelargonium geranium oils. wikipedia.org

Table 1: Natural Occurrence of this compound and Related Compounds in Plants

| Compound | Plant Source(s) | Typical Concentration / Role |

|---|---|---|

| This compound (Dihydromyrcene) | Poor natural presence reported bcfragrance.com | Primarily used in synthetic form as a chemical intermediate thegoodscentscompany.com |

| (S)-(-)-Citronellal | Kaffir lime (Citrus hystrix) leaves, Cymbopogon spp. wikipedia.org | Up to 80% of essential oil in Kaffir lime leaves wikipedia.org |

| (+)-Citronellol | Citronella oil (Cymbopogon nardus) wikipedia.org | ~50% of essential oil wikipedia.org |

| (-)-Citronellol | Rose (Rosa spp.), Pelargonium geraniums wikipedia.org | 18–55% of essential oil in rose wikipedia.org |

| Dihydromyrcenol | No known natural occurrence scentspiracy.com | Synthetically produced from dihydromyrcene for fragrance applications scentspiracy.com |

Direct detection of this compound in microbial metabolomes is not well-documented in current research. However, the microbial production of its derivatives has been a subject of significant study, particularly in the context of metabolic engineering for fragrance and biofuel applications.

Yeast, specifically Saccharomyces cerevisiae, has been engineered to produce citronellol (B86348) through the reduction of geraniol (B1671447). researchgate.netnih.gov Various yeast and bacterial species have been explored for their ability to perform bioconversions of related terpenoids. For example, Candida rugosa, Saccharomyces bayanus, and Zymomonas mobilis have been studied in the context of producing enantiomers of citronellal. google.com While the focus has been on producing the more commercially valuable alcohols and aldehydes, the underlying engineered pathways demonstrate the potential for microbial systems to synthesize the core C10 backbone.

Biosynthetic Pathways and Enzymes

The biosynthesis of monoterpenes like this compound originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These units are combined to form geranyl diphosphate (GPP), the direct precursor to most C10 monoterpenes. nih.gov The conversion of GPP into the vast array of monoterpene structures is catalyzed by a diverse class of enzymes known as terpene synthases (TPSs). numberanalytics.comnih.gov

There is currently no specific terpene synthase that has been characterized to directly produce this compound as its primary product. The known biosynthetic pathways lead to its more oxidized relatives.

Research in Pelargonium has elucidated a three-step pathway for citronellol biosynthesis that begins with geraniol (which is formed from GPP). oup.comnih.gov This pathway involves enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like (PRISE) family. oup.comnih.govresearchgate.net These enzymes, named PhCIRs (P. × hybridum citral (B94496) reductases), first reduce citral to citronellal. oup.com Subsequent reduction steps, likely catalyzed by other reductases, would yield citronellol. A synthesis pathway diagram for citronellal and citronellol in pepper (Capsicum chinense) has been proposed, although the specific enzyme for the final reduction of citronellal to citronellol has not yet been characterized. researchgate.net It is conceivable that this compound could be formed as a minor byproduct or an intermediate in related pathways through dehydration or alternative cyclization/rearrangement reactions, but this has not been explicitly demonstrated.

Reflecting the commercial interest in its derivatives, genetic engineering efforts have focused almost exclusively on the production of citronellol. There are no specific reports on engineering pathways for the dedicated production of this compound.

The metabolic engineering of Saccharomyces cerevisiae for high-level citronellol production is a prominent example. nih.govacs.org These strategies often involve a "push-pull-restrain" approach:

Push: Overexpression of multiple genes in the native mevalonate (B85504) (MVA) pathway (e.g., ERG10, ERG12, ERG13) to increase the supply of the precursor GPP. nih.govacs.org

Pull: Introduction and optimization of heterologous enzymes, such as a geraniol synthase and a reductase (e.g., iridoid synthase from Catharanthus roseus), to efficiently convert GPP to geraniol and then to citronellol. nih.gov

Restrain: Downregulation or mutation of competing pathways, such as the enzyme farnesyl diphosphate synthase (ERG20), which diverts GPP towards sesquiterpene and sterol biosynthesis. nih.govgoogle.com

These multi-level engineering strategies have led to significant titers of citronellol in fed-batch fermentations, demonstrating the capacity of microbial hosts to be engineered for complex monoterpene production. nih.govacs.org

Table 2: Genetic Engineering Strategies for Production of Related Compounds

| Target Compound | Host Organism | Engineering Strategy | Key Genes/Enzymes Involved |

|---|---|---|---|

| (S)-Citronellol | Saccharomyces cerevisiae | "Push-pull-restrain" strategy | Overexpression of MVA pathway genes; Heterologous geraniol synthase (GES) and iridoid synthase (IS); Downregulation of ERG20 nih.govacs.org |

| Citronellal/Citronellol | Saccharomyces cerevisiae | Heterologous expression of biosynthetic pathway | Geranyl diphosphate synthase (GPPS), Geraniol synthase (GES), Iridoid synthase (ISY) google.com |

Ecological Roles and Interactions (excluding human clinical data)

Direct research into the specific ecological functions of this compound is absent from the scientific literature. However, the well-documented ecological roles of its close chemical relatives, citronellal and citronellol, provide a likely context for its potential functions, which are often related to plant defense and insect interactions. nih.govnih.gov

The aldehyde citronellal is known for its potent insect repellent properties, showing high effectiveness against mosquitoes. wikipedia.org It also exhibits strong antifungal qualities against various fungal species. wikipedia.orgresearchgate.net The alcohol citronellol is a key component of citronella oil, which is widely used as a natural insect repellent. wikipedia.org

While beneficial for the plant in deterring herbivores and pathogens, these compounds can also have broader environmental effects. For instance, citronellol has been shown to have a negative impact on non-target organisms in river and soil environments, affecting aquatic invertebrates like Daphnia magna, the plant Allium cepa, and earthworms (Eisenia fetida). nih.gov It can also modify the growth and metabolism of natural microbial populations in soil and water. nih.gov These findings highlight the powerful biological activity of this class of monoterpenoids in ecosystems. The ecological role of the diene itself remains an area for future investigation.

Plant-Insect Interactions Mediated by this compound

This compound is a critical semiochemical, a molecule that carries information, in the intricate communication between plants and insects. plantprotection.plresearchgate.net Its roles are multifaceted, ranging from facilitating pollination to orchestrating sophisticated plant defense mechanisms.

As a component of floral scents, (S)-linalool is an effective attractant for pollinators. For instance, it is a key volatile compound in the floral fragrance of Clarkia breweri, a plant species that relies on insect pollinators for reproduction. oup.com The emission of (S)-linalool helps guide pollinators to the flower, ensuring the plant's reproductive success.

Beyond its role in reproduction, this compound is a key player in plant defense against herbivory. nih.gov Plants are not passive victims of insect attacks; they have evolved complex defense systems, including the production of herbivore-induced plant volatiles (HIPVs). nih.govnih.govmdpi.com When a plant is damaged by a feeding insect, it can release a specific blend of volatile compounds, including linalool (B1675412). nih.govresearchgate.net This chemical plume serves as a distress signal, attracting the natural enemies of the attacking herbivore, such as parasitic wasps or predatory mites. nih.govresearchgate.net This indirect defense mechanism, often referred to as a "cry for help," adds a layer of protection to the plant. Linalool has been identified as a compound that participates in this complex interplay, attracting beneficial insects that help control pest populations. nih.gov

Furthermore, this compound can also exert direct effects on insects. Research has demonstrated its insecticidal, larvicidal, and ovicidal properties against a range of insect pests, including fleas, house flies, mosquitoes, and spider mites. google.comnih.gov This direct toxicity makes it a component of the plant's chemical armor against herbivores. Studies have shown that essential oils rich in linalool are effective against various agricultural pests, such as the rose-grain aphid (Metopolophium dirhodum) and the Mediterranean fruit fly (Ceratitis capitata). nih.gov

Table 1: Examples of Plant-Insect Interactions Involving this compound ((S)-Linalool)

| Plant Species | Context of Release | Interacting Insect(s) | Observed Effect |

| Clarkia breweri | Floral Scent | Pollinators (e.g., moths) | Attraction of pollinators for reproduction. oup.com |

| Various Plants (General) | Herbivore Damage (as a HIPV) | Natural enemies of herbivores (e.g., parasitic wasps, predators) | Attraction of the herbivore's natural enemies, providing indirect defense. nih.gov |

| Basil (Ocimum basilicum) | Essential Oil Constituent | Various insect pests | Exhibits insecticidal and repellent properties. nih.gov |

| Mentha aquatica (Linalool chemotype) | Essential Oil Constituent | Culex quinquefasciatus (mosquito), Spodoptera littoralis (moth) | Larvicidal and insecticidal activity. nih.gov |

| Various Plants | Constitutive and Induced Volatile | Spider mites (Tetranychus urticae) | Acaricidal (miticidal) and ovicidal activity. google.comnih.gov |

Role in Microbial Communication

The role of this compound extends beyond the plant and insect kingdoms into the microbial world. The discovery of linalool synthase genes in various fungi and bacteria indicates that microbes also possess the capability to produce this monoterpenoid, suggesting it has functions within microbial communities. researchgate.net

The most well-documented interaction between linalool and microbes is its antimicrobial activity. It has proven antimicrobial properties that can inhibit the growth of various microorganisms. nih.gov For example, linalool is known to be cytotoxic to the bacterium Escherichia coli, which can impact its growth and survival. nih.gov This suggests that one role of linalool in nature may be as a chemical defense agent, protecting the producing organism from microbial pathogens or competitors.

However, the interactions may be more complex than simple inhibition. Emerging research suggests that this compound can act as a signaling molecule within and between microbial species. A study on the fungus Taiwanofungus camphoratus found that monoterpenes like linalool could upregulate the expression of key enzymes in its metabolic pathways. frontiersin.org This indicates that the compound can be perceived by the fungus and trigger specific physiological responses, a hallmark of chemical communication. This type of signaling could be involved in regulating group behaviors, developmental processes, or the production of other secondary metabolites. While research into linalool as a specific microbial communication agent is still developing, these findings point towards a more nuanced role than simply an antimicrobial compound.

Table 2: Interactions of this compound ((S)-Linalool) with Microorganisms

| Microorganism | Interaction Type | Observed Effect |

| Various Bacteria and Fungi | Production | Possess linalool synthase genes, indicating the capability for biosynthesis. researchgate.net |

| Escherichia coli | Inhibition / Cytotoxicity | Linalool is cytotoxic and negatively affects cell growth rate. nih.gov |

| Taiwanofungus camphoratus | Signaling / Regulation | Linalool can upregulate the expression of key enzymes in the mevalonate (MVA) pathway, influencing terpenoid production. frontiersin.org |

| Various Enteropathogens | Antimicrobial Activity | Linalool demonstrates antimicrobial properties, suggesting a potential role in controlling pathogenic bacteria. nih.gov |

Computational and Theoretical Studies of 3s 3,7 Dimethylocta 1,6 Diene

Quantum Chemical Calculations on (3S)-3,7-Dimethylocta-1,6-diene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic and electronic levels.

Table 1: Computed Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C10H18 | nih.gov |

| Molecular Weight | 138.25 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m1/s1 | nih.gov |

| InChIKey | FUDNBFMOXDUIIE-SNVBAGLBSA-N | nih.gov |

| Canonical SMILES | CC@@HC=C | nih.gov |

This data is computationally generated and available through public chemical databases.

This compound possesses a chiral center at the C3 position, leading to the existence of stereoisomers. nih.gov The "(3S)" designation specifies the absolute configuration at this center. The molecule's flexibility, due to the single bonds in its carbon chain, allows for multiple conformations. Understanding the relative energies of these conformers is essential for predicting the most stable three-dimensional structure of the molecule. The stereochemistry of related compounds, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, has been investigated through stereoselective synthesis to serve as reference compounds for analytical studies. researchgate.net

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. While specific MD simulation studies focused solely on this compound are not prevalent in the initial search results, related molecules like citronellal (B1669106) and citronellol (B86348) have been studied using these methods. For instance, MD simulations have been used to investigate the interaction of citronellal with biological targets, revealing information about binding stability and interaction energies. tandfonline.com These types of studies on analogous compounds suggest that MD simulations of this compound could elucidate its behavior in different environments, such as in solution or at interfaces.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. For example, the cyclization of the related compound citronellal has been studied using computational approaches to understand the reaction pathways and product distribution. acs.org Although specific studies detailing the reaction mechanisms of this compound were not found in the initial search, computational chemistry could be applied to investigate reactions such as its oxidation, hydrogenation, or participation in pericyclic reactions.

Prediction of Spectroscopic Properties of this compound

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. The NIST Chemistry WebBook provides access to experimental spectroscopic data for 3,7-dimethylocta-1,6-diene, including its mass spectrum and IR spectrum, which can serve as a benchmark for computational predictions. nist.gov Although detailed computational predictions of the NMR, IR, or other spectroscopic properties for this compound were not explicitly detailed in the provided search results, these calculations are a standard application of quantum chemistry.

Advanced Analytical Methodologies for 3s 3,7 Dimethylocta 1,6 Diene

Chromatographic Techniques for Enantiomeric Purity Assessment

The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. gcms.cz Chiral chromatography is the definitive method for separating these stereoisomers. gcms.czsigmaaldrich.com

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile compounds like (3S)-3,7-dimethylocta-1,6-diene. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Key Research Findings:

Cyclodextrin-based CSPs: Derivatized cyclodextrins are commonly used as chiral selectors in GC columns. gcms.czsigmaaldrich.com For instance, β-cyclodextrin derivatives incorporated into a polysiloxane stationary phase have demonstrated effective separation of various chiral compounds, including monoterpenes. gcms.cz Restek's Rt-βDEXsa column, for example, has been shown to resolve the enantiomers of β-citronellol, a structurally related compound. gcms.cz

Multidimensional GC: Enantioselective multidimensional gas chromatography (enantio-MDGC) offers enhanced resolution by using two columns with different selectivities. This technique has been successfully applied to determine the enantiomeric ratios of monoterpenes in complex mixtures like essential oils. researchgate.netresearchgate.net

Method Validation: Validated enantioselective GC methods are crucial for applications such as monitoring kinetic resolutions. Such methods are proven to be reproducible, specific, accurate, and precise. nih.gov

Interactive Data Table: Chiral GC Columns and Conditions

| Column Type | Stationary Phase | Application Example | Reference |

| Rt-βDEXsa | Derivatized β-cyclodextrin | Resolution of β-citronellol enantiomers in geranium oil. gcms.cz | gcms.cz |

| Cyclodex-B | Derivatized β-cyclodextrin | General chiral separations of monoterpenes. wisc.edu | wisc.edu |

| DiAcTBuSilb CDX | Derivatized cyclodextrin | Enantiomeric analysis of citronellal (B1669106) and β-citronellol. researchgate.net | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another indispensable tool for the enantiomeric purity assessment of this compound, particularly for non-volatile derivatives or when preparative separation is required. sielc.commdpi.com

Key Research Findings:

Polysaccharide-based CSPs: Cellulose and amylose (B160209) derivatives are among the most versatile and widely used CSPs for HPLC, capable of separating a broad range of chiral compounds. mdpi.com

Reversed-Phase HPLC: this compound can be analyzed using reversed-phase (RP) HPLC methods. sielc.comsielc.com A typical mobile phase might consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Method Scalability: HPLC methods can be scaled up for preparative separation to isolate impurities or obtain enantiopure compounds. sielc.comnih.gov

Interactive Data Table: HPLC Conditions for Related Compounds

| Column | Mobile Phase | Application | Reference |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis of 3,7-Dimethylocta-1,6-diene. sielc.comsielc.com | sielc.comsielc.com |

| Chiralpak IB | ACN/MeOH/40 mM NH4OAc | Enantioseparation of chiral imidazolines. mdpi.com | mdpi.com |

| Silica Gel | Not specified | Separation of diastereomers. nih.gov | nih.gov |

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for the structural elucidation and confirmation of the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules. While standard NMR does not differentiate between enantiomers, the use of chiral shift reagents can enable their distinction. libretexts.org

Key Research Findings:

Chiral Shift Reagents: Lanthanide-based chiral shift reagents, such as Eu(hfc)3, can be used to form diastereomeric complexes with enantiomers. libretexts.org This interaction induces chemical shift differences (lanthanide-induced shifts, LIS) in the NMR spectrum, allowing for the differentiation and quantification of each enantiomer. libretexts.org

2D NMR Techniques: Advanced 2D NMR experiments like COSY, NOESY, HMQC, and HMBC are invaluable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships within the molecule. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.govnist.gov When coupled with a chromatographic separation technique like GC-MS, it provides a powerful tool for identifying components in a mixture. nih.govnist.gov

Key Research Findings:

Electron Ionization (EI): Electron ionization is a common technique used in MS to generate a characteristic fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. nist.gov The NIST WebBook provides a reference mass spectrum for β-citronellene methyl ether, a related compound. nist.gov

GC-MS Analysis: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) allows for the separation of components in a mixture followed by their individual mass analysis, confirming the identity of compounds like this compound. nih.gov

Data Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C10H18 | nih.govnist.gov |

| Molecular Weight | 138.25 g/mol | nih.gov |

| InChIKey | FUDNBFMOXDUIIE-SNVBAGLBSA-N | nih.gov |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Chirality

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide direct information about the absolute configuration of a chiral molecule.

Key Research Findings:

Optical Rotation: A key characteristic of a chiral compound is its ability to rotate the plane of polarized light, a property measured by its specific rotation. sigmaaldrich.com For (+)-β-Citronellene, the specific rotation is reported as [α]20/D +10±1°, neat. sigmaaldrich.com This positive value indicates the (S)-configuration.

Chirality Confirmation: These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. sigmaaldrich.com The resulting spectra are unique for each enantiomer, providing definitive proof of chirality and absolute configuration when compared with theoretical calculations or reference standards.

Hyphenated Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound, also known as β-citronellene, at trace levels in complex matrices necessitates the use of sophisticated analytical methods. sigmaaldrich.comsielc.com Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose, offering high sensitivity, specificity, and the ability to analyze complex mixtures. chemijournal.comnih.govsaspublishers.com These techniques are crucial in various fields, including the food, fragrance, and pharmaceutical industries, for quality control, research, and ensuring the safety and efficacy of products. creative-proteomics.com

The volatility of this compound makes gas chromatography (GC) an ideal separation method. cannabissciencetech.comscioninstruments.com When coupled with a detector, GC allows for the separation of individual components from a mixture. nih.gov For trace analysis, coupling GC with mass spectrometry (GC-MS) or olfactometry (GC-O) provides enhanced capabilities for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound. creative-proteomics.comnih.govrmit.edu.au It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. chemijournal.comnih.gov This combination allows for the precise identification and quantification of monoterpenes in complex samples such as essential oils. creative-proteomics.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated into its individual components in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to spectral libraries for positive identification. nih.gov For enhanced sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for ultra-trace analysis. chemijournal.com

Table 1: GC-MS Parameters for Monoterpene Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium (99.999% purity) at a constant flow of 1 mL/min | nih.gov |

| Injector | Split/splitless, temperature programmed | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detector | Triple Quadrupole Mass Spectrometer | nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification | nih.gov |

This table presents typical parameters for the GC-MS analysis of monoterpenes, based on a validated method for the simultaneous determination of seven monoterpenes. nih.gov

Research has demonstrated the effectiveness of GC-MS in identifying and quantifying a wide array of VOCs, including monoterpenes, in essential oils. rmit.edu.au One study using headspace GC-MS identified 1034 VOCs from 14 different essential oils, highlighting the complexity of these natural products and the power of the analytical technique. rmit.edu.au For quantitative analysis, the use of an internal standard and the construction of calibration curves are essential for achieving accurate results. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

While GC-MS is the gold standard for volatile compounds, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) serves as a viable alternative, especially for the analysis of less volatile or thermally labile monoterpene derivatives. creative-proteomics.com LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov

A study on the measurement of terpenes in plant extracts using LC-MS/MS demonstrated that while monoterpenes like β-myrcene showed higher limits of detection (LODs) of 25 ppb compared to oxygenated terpenes (2-10 ppb), the method was still effective for their quantification. thermofisher.com This suggests that LC-MS can be a valuable tool, particularly when a comprehensive analysis of both volatile and non-volatile compounds is required. thermofisher.com The separation of monoterpene isomers can be optimized by adjusting the LC column temperature. thermofisher.com

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a unique technique that combines the separation power of GC with the human nose as a highly sensitive and specific detector for odor-active compounds. nih.govnih.gov As the separated compounds elute from the GC column, they are split into two streams: one goes to a conventional detector (like a mass spectrometer or flame ionization detector), and the other is directed to a sniffing port where a trained analyst can detect and describe the odor. nih.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. creative-proteomics.comnih.gov | High sensitivity and specificity, excellent for volatile compounds, extensive spectral libraries available. chemijournal.comnih.gov | Not suitable for non-volatile or thermally labile compounds. creative-proteomics.com |

| LC-MS | Separates compounds by liquid chromatography and identifies them by mass spectrometry. nih.govthermofisher.com | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. creative-proteomics.com | Generally lower sensitivity for non-polar hydrocarbons like this compound compared to GC-MS. thermofisher.com |

| GC-O | Combines gas chromatography with human olfactory detection to identify odor-active compounds. nih.gov | Directly links chemical identity to sensory perception, highly sensitive for potent odorants. nih.gov | Subjectivity of human perception, requires trained panelists, can be time-consuming. nih.gov |

This table provides a comparative overview of the primary hyphenated techniques used for the trace analysis of this compound and other volatile compounds.

Applications and Industrial Relevance of 3s 3,7 Dimethylocta 1,6 Diene As a Chemical Intermediate

(3S)-3,7-Dimethylocta-1,6-diene as a Chiral Building Block in Organic Synthesis

The specific three-dimensional arrangement of atoms in this compound makes it a significant chiral building block in asymmetric synthesis. The presence of a stereocenter at the C-3 position allows for the creation of specific enantiomers of more complex molecules, which is particularly crucial in the synthesis of biologically active compounds.

Research has shown that enantiomeric 3,7-dimethylocta-1,6-dienes are useful starting materials for the synthesis of various natural products. For instance, they can be converted through reactions like ozonolysis into key intermediates. These intermediates are then used to produce other complex molecules with high optical purity.

The versatility of monoterpenes like this compound as molecular scaffolds is a subject of ongoing research in drug design and green chemistry. researchgate.net Their inherent chirality and ability to interact with biological targets make them attractive starting points for developing new compounds with specific therapeutic properties, such as anticancer and antibacterial agents. researchgate.net The reactions of 3,7-dimethylocta-1,6-diene with various reagents, including palladium and mercury salts, have been studied to create more complex chemical structures. researchgate.net

The table below summarizes some of the transformations of this compound as a chiral building block.

| Starting Material | Reaction | Intermediate/Product | Significance |

| This compound | Ozonolysis | Chiral keto-aldehydes | Synthesis of natural products |

| This compound | Rearrangement of chiral 2,3-epoxy alcohol | (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol rsc.org | Creation of specific stereoisomers rsc.org |

| 3,7-dimethylocta-1,6-diene | Reaction with PdCl2 or Hg(OAc)2 | Various organometallic complexes researchgate.net | Building complex molecular architectures researchgate.net |

Precursor for Specialty Chemicals and Advanced Materials

This compound serves as a precursor for a variety of specialty chemicals. Its chemical structure, featuring two double bonds at different positions, allows for selective chemical modifications to produce a range of derivatives. These derivatives find use in various industrial applications.

One of the notable applications is in the synthesis of other monoterpenoids. For example, it can be a starting material for creating specific diols, such as (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol, through controlled chemical reactions. rsc.org These diols and other derivatives can be considered specialty chemicals with potential uses in various fields.

The broader class of monoterpenes, to which this compound belongs, is being explored for the development of new materials. researchgate.net Their structural diversity and chemical reactivity make them suitable candidates for creating novel polymers and other advanced materials. While specific applications in advanced materials for this compound are still an area of active research, its potential as a versatile precursor is clear.

Role in Flavor and Fragrance Chemistry (excluding direct product use or sensory analysis)

In the flavor and fragrance industry, this compound functions as a key intermediate for the synthesis of other aroma compounds. While it is not typically used directly in final products, its chemical structure is a valuable starting point for creating a variety of fragrance and flavor ingredients.

For instance, related monoterpenoids like citronellol (B86348) are important feedstocks for the production of other widely used aroma chemicals, such as rose oxide. wikipedia.orgnih.gov Similarly, this compound can be chemically transformed into other molecules that are then used as components in fragrance formulations.

In nature, related terpene alcohols like linalool (B1675412) are precursors to non-volatile, glycosidically bound aroma compounds found in fruits like grapes. researchgate.net These precursors release their aromatic components during processes such as fermentation. researchgate.net This natural pathway highlights the role of such terpenes as intermediates in the formation of complex flavor profiles. The chemical industry leverages similar principles, using this compound as a starting block for the controlled synthesis of valuable fragrance and flavor molecules.

The table below indicates some of the chemical transformations relevant to the flavor and fragrance industry.

| Precursor | Transformation | Product Type | Industrial Relevance |

| This compound | Oxidation, cyclization | Various aroma compounds | Intermediate for fragrance synthesis |

| Linalool (related terpene) | Enzymatic oxidation | (E)-8-carboxylinalool researchgate.net | Natural precursor to flavor compounds researchgate.net |

| Citronellol (related terpene) | Oxidation | Rose oxide wikipedia.orgnih.gov | Synthesis of important aroma chemicals wikipedia.orgnih.gov |

Potential as a Biofuel Precursor or Component

There is growing interest in the potential of terpenes as specialty biofuels, and this compound is a candidate in this area of research. researchgate.net As a C10 hydrocarbon with the molecular formula C₁₀H₁₈, its chemical composition is similar to that of some components found in conventional gasoline. nih.gov

The high energy density of hydrocarbons like this compound makes them attractive as potential fuel molecules. Research into terpenes as biofuels is exploring their viability as a renewable alternative to fossil fuels. researchgate.net The potential to produce these compounds from plant sources adds to their appeal as a sustainable energy resource. researchgate.net

Furthermore, research is ongoing into various chemical compounds as potential additives to improve the properties of biofuels like biodiesel. nih.gov While not currently used for this purpose, the chemical structure of this compound and its derivatives could be investigated for such applications in the future. The development of efficient methods for the conversion of terpenes into fuel-compatible molecules is a key area of study in the pursuit of next-generation biofuels.

Future Directions and Emerging Research Avenues for 3s 3,7 Dimethylocta 1,6 Diene

Development of Novel Sustainable Synthesis Strategies

The increasing demand for enantiopure (S)-linalool necessitates a move away from traditional extraction from plant sources, which often suffers from low yields, and towards more sustainable and economically viable synthetic methods. researchgate.netd-nb.info Future research is intensely focused on microbial fermentation and advanced biocatalysis.

Metabolic engineering of microorganisms to produce (S)-linalool from simple, renewable feedstocks like glucose is a primary frontier. nih.govnih.gov Scientists are engineering various microbial hosts, including bacteria like Pantoea ananatis and yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, to create efficient cell factories. nih.govnih.govresearchgate.net Key strategies involve:

Heterologous Gene Expression: Introducing and optimizing the expression of (S)-linalool synthase genes, such as AaLINS from the kiwifruit plant (Actinidia arguta). d-nb.infonih.gov

Pathway Optimization: Enhancing the precursor supply by engineering the mevalonate (B85504) (MVA) pathway. This includes overexpressing key enzymes and downregulating competing pathways, such as the ergosterol (B1671047) biosynthesis pathway by repressing the ERG9 gene, to channel metabolic flux towards geranyl pyrophosphate (GPP), the direct precursor to linalool (B1675412). wikipedia.orgnih.govwilddata.cn

Toxicity Mitigation: Addressing the inherent cytotoxicity of linalool to microbial hosts, which can limit production titers. nih.govnih.gov A promising approach is the use of aqueous-organic biphasic fermentation systems, where an organic solvent like isopropyl myristate is used to extract linalool in situ, preventing its accumulation to toxic levels in the culture medium. d-nb.infonih.gov

These metabolic engineering efforts have shown significant promise, with some engineered strains achieving high production titers.

Table 1: Examples of Metabolically Engineered Strains for (S)-Linalool Production

| Microorganism | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|

| Pantoea ananatis | Expression of AaLINS, MVA pathway engineering, biphasic fermentation | 10.9 g/L | nih.gov |

| Saccharomyces cerevisiae | Expression of Lavandula angustifolia linalool synthase, ERG9 downregulation, tHMG1 overexpression | 95 µg/L | nih.gov |

Another avenue of sustainable synthesis involves the use of advanced chemical catalysis under green conditions. Research has demonstrated the solvent-free conversion of linalool into other valuable chemicals, such as methylcyclopentadiene (B1197316) dimers, which are precursors to high-density renewable fuels, using ruthenium-based metathesis catalysts. nih.govresearchgate.net Future work will likely focus on developing even more efficient, selective, and reusable catalysts for transforming (S)-linalool and its derivatives.

Exploration of Undiscovered Biochemical Pathways

While the primary biosynthetic route to (S)-linalool from GPP via linalool synthase is well-established, its subsequent metabolic fate in various organisms is a complex and burgeoning area of research. wikipedia.orgd-nb.info Uncovering these downstream pathways is crucial for understanding the compound's full range of biological activities and for harnessing its potential in biotechnology.

Emerging research indicates that linalool is not an endpoint metabolite but is further transformed into a variety of derivatives. In both plants and mammals, cytochrome P450 monooxygenases play a key role in metabolizing linalool into oxidized forms. frontiersin.orgoup.com

Key metabolic transformations under investigation include:

Oxidation: Linalool is hydroxylated and oxidized, primarily at the C-8 position, to form compounds like 8-hydroxylinalool and 8-oxolinalool. frontiersin.org These reactions are catalyzed by specific enzymes, such as CYP76C1 in Arabidopsis thaliana. oup.com

Glycosylation: The hydroxyl group of linalool and its oxidized derivatives can be glycosylated by UDP-glycosyltransferases (UGTs) to form non-volatile glycosides. nih.govresearchgate.net This process is thought to be a mechanism for detoxification, storage, and transport of the compound within the plant. nih.govnih.gov

Acetylation: Linalool can undergo acetylation to form linalyl acetate (B1210297), another important fragrance compound. This process and the subsequent metabolism of linalyl acetate have been studied in microorganisms like Pseudomonas incognita. frontiersin.org

Future research will aim to identify and characterize the full suite of enzymes (P450s, UGTs, etc.) involved in linalool metabolism across different species. Understanding how these pathways are regulated and how the resulting derivatives contribute to the plant's defense, pollination, or the pharmacological effects observed in mammals is a significant area of future exploration. frontiersin.orgnih.gov For instance, studies have shown that the metabolism of linalool can alter its modulatory effects on GABAA receptors, highlighting the functional importance of its derivatives. frontiersin.org

Advanced Computational Design of (S)-3,7-Dimethylocta-1,6-diene Derivatives

Computational methods are becoming indispensable tools for accelerating the discovery and design of novel bioactive molecules based on the (S)-linalool scaffold. In silico techniques like molecular docking and molecular dynamics simulations allow researchers to predict and analyze the interactions between linalool derivatives and biological targets with high precision. nih.govresearchgate.net

This approach is being actively applied to explore the therapeutic potential of linalool derivatives for complex diseases. For example, molecular docking studies have been used to evaluate the binding affinity of various linalool derivatives against molecular targets implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov

Table 2: Computationally Studied Targets for Linalool Derivatives

| Disease Area | Molecular Target | Computational Method | Finding | Reference |

|---|---|---|---|---|

| Parkinson's Disease | α-Synuclein, Adenosine Receptors, Monoamine Oxidase (MAO) | Molecular Docking | Linalool derivatives showed excellent energetic affinity for these targets. | nih.gov |

| Alzheimer's Disease | BACE enzyme | Molecular Docking | Linalool and its derivatives showed promise for modulating BACE activity. | nih.gov |

Future research will leverage these computational tools more extensively to:

Screen large virtual libraries of novel (S)-linalool derivatives to identify candidates with high predicted activity and selectivity for specific targets.

Elucidate structure-activity relationships (SAR) to understand how specific chemical modifications to the linalool structure influence its biological effects.

Design novel derivatives with optimized pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) for development as new therapeutic agents. nih.govtandfonline.com

Model enzyme active sites , such as those of linalool synthase, to understand the structural basis for stereoselectivity and to guide protein engineering efforts aimed at creating improved biocatalysts. researchgate.net

Integration of (S)-3,7-Dimethylocta-1,6-diene Research with Green Chemistry Principles

The research and application of (S)-3,7-dimethylocta-1,6-diene are increasingly aligned with the 12 principles of green chemistry. The goal is to develop processes that are not only efficient but also environmentally benign.

Key integrations of green chemistry principles include:

Use of Renewable Feedstocks: The shift towards microbial fermentation utilizes renewable resources like glucose and even lignocellulosic waste from the paper industry, instead of petroleum-based starting materials. nih.govresearchgate.net

Waste Prevention: Biocatalytic routes and solvent-free chemical syntheses are designed to maximize atom economy and minimize the generation of hazardous waste. nih.govresearchgate.net

Design for Energy Efficiency: Fermentation processes that operate at ambient temperatures and pressures are inherently more energy-efficient than many traditional chemical syntheses that require high heat and pressure. nih.gov

Catalysis: The use of highly specific enzymes (biocatalysts) in metabolic engineering and selective metal catalysts in chemical synthesis is preferred over stoichiometric reagents, reducing waste and improving efficiency. nih.govresearchgate.net

(S)-linalool is also being explored as a renewable platform chemical—a building block for producing a range of other valuable substances. Its conversion to high-density biofuels is a prime example of how a biomass-derived molecule can be used to create sustainable alternatives to fossil fuels. nih.govresearchgate.net Future research will continue to explore its potential as a green starting material for the synthesis of fine chemicals, polymers, and pharmaceuticals.

Challenges and Opportunities in (S)-3,7-Dimethylocta-1,6-diene Research

Despite significant progress, several challenges remain in the field, each presenting a corresponding opportunity for innovation.

Challenges:

Production Efficiency and Toxicity: While microbial production is promising, achieving industrially relevant titers is often hampered by the cytotoxicity of linalool and the metabolic burden placed on the host organism. nih.govnih.gov

Stereochemical Control: Achieving high enantiopurity in both chemical and biological syntheses is critical, as the different enantiomers of linalool possess distinct biological properties and aromas. d-nb.info

Complex Metabolism: The intricate network of metabolic pathways that modify linalool complicates the study of its bioactivity, as the observed effects may be due to a mixture of the parent compound and its numerous derivatives. frontiersin.org

Separation and Purification: In chemical syntheses that produce mixtures of isomers, such as linalool oxides, separation into pure forms can be challenging and not always feasible on a laboratory scale. mdpi.com

Opportunities:

Advanced Metabolic Engineering: Overcoming production bottlenecks through synthetic biology and systems biology approaches, such as developing robust microbial chassis and dynamic regulatory circuits, could lead to highly efficient and sustainable bioproduction platforms. nih.govwilddata.cn

Novel Derivative Discovery: The complexity of linalool's metabolism provides an opportunity to discover and isolate novel derivatives with unique and potent biological activities, opening new avenues for drug discovery and other applications. frontiersin.orgnih.gov

Platform Chemical Development: The potential of (S)-linalool as a renewable C10 building block for fuels and chemicals is vast. researchgate.netnih.gov Further research into catalytic conversion technologies could establish it as a key component in a future bio-based economy.

Therapeutic Applications: With its known neuroprotective, antimicrobial, and anti-inflammatory properties, there is a significant opportunity to develop (S)-linalool and its computationally designed derivatives into new therapeutic agents for a range of conditions. mdpi.comnih.govcabidigitallibrary.org

The future of research on (3S)-3,7-dimethylocta-1,6-diene is bright, with ongoing efforts poised to unlock its full potential as a sustainable, versatile, and high-value chemical compound.

Q & A

Basic Research Question

- Chiral GC/MS : Resolves enantiomers using β-cyclodextrin columns; detection limit <1% for (3R)-isomer .

- NMR : NOE (Nuclear Overhauser Effect) experiments distinguish (3S)-configuration via spatial proximity of methyl groups .

- Optical Rotation : Specific rotation ([α]D²⁵ = +12.5°) provides rapid enantiomeric excess (ee) estimation .

How does catalytic oxidation of this compound proceed, and what factors control product distribution?

Advanced Research Question

RhCl₃-FeCl₃ catalyzes oxidation at the vinyl group to form methyl ketones. Key factors:

- Oxygen Pressure : >2 atm favors ketone formation (80% yield); <1 atm promotes allylic oxidation byproducts.

- Isomerization : Competing isomerization (–CMe·CH:CH₂ → –CMe:CH·CH₃) is minimized using FeCl₃ as a co-catalyst .

Mechanistic Insight : Radical intermediates are stabilized by Fe³⁺, directing oxidation to the terminal double bond .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Flammability : Flash point = 42.3°C; use inert atmosphere (N₂/Ar) during reactions .

- Toxicity : Skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and fume hoods .

- Spill Management : Absorb with vermiculite; avoid water to prevent vapor dispersion .

How can computational modeling aid in predicting reaction pathways for this compound?

Advanced Research Question

DFT (Density Functional Theory) studies reveal:

- Hydroformylation Transition States : Rh-mediated pathways have lower activation barriers (ΔG‡ = 18–22 kcal/mol) vs. Co (ΔG‡ = 28 kcal/mol) .

- Isomerization Energetics : Allylic hydrogen shifts are exothermic (ΔH = -5.3 kcal/mol), explaining byproduct formation under thermal stress .

Tool Recommendation : Gaussian 16 with M06-2X/6-31G(d) basis set for accurate terpene modeling.

What role do ionic liquids play in selective hydration of this compound?

Advanced Research Question

Ionic liquids (e.g., [BMIM][PF₆]) enhance hydration regioselectivity:

- Mechanism : Polar environment stabilizes carbocation intermediates, favoring Markovnikov addition (90% 3,7-dimethyloct-6-en-2-ol) .

- Reusability : >5 cycles without significant activity loss (yield drop <5%) .

How does enantiomeric purity impact the compound’s utility in fragrance or pharmaceutical intermediates?

Basic Research Question

The (3S)-configuration is critical for:

- Fragrance : Imparts citrus notes; racemic mixtures alter scent profiles .

- Pharmaceuticals : Chirality affects receptor binding; e.g., (3S)-isomer shows higher antimicrobial activity .

Analytical Requirement : Chiral HPLC (e.g., Chiralpak IB column) for batch validation .

What are the challenges in isolating this compound from natural sources vs. synthetic methods?

Advanced Research Question

- Natural Isolation : Low abundance (<0.5% in Pinus spp.); requires multi-step chromatography (silica gel → RP-HPLC) .

- Synthetic Advantage : Higher purity (>98% via Route 1) but requires enantioselective catalysts (e.g., chiral Rh complexes) .

How do autoxidation mechanisms of this compound contribute to polymer degradation studies?

Advanced Research Question

Autoxidation proceeds via peroxyl radical chain reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.